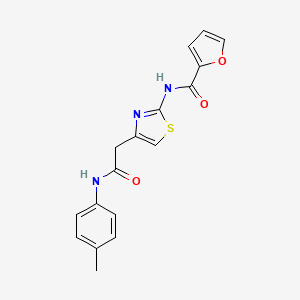

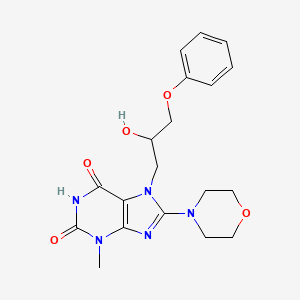

(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . It has been studied for its potential as a BRD4 inhibitor with anti-breast cancer activity .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in the context of developing potent BRD4 inhibitors . A total of 94 derivatives were designed and synthesized for evaluation .Molecular Structure Analysis

The molecular structure of this compound is complex, with an isoxazole ring and a pyrrolidine ring connected by a methanone group . The isoxazole ring is substituted with two methyl groups .Scientific Research Applications

Synthesis and Structural Revision

- Reaction Revision : The reaction of dialkyl 2-butynoate with aniline and formaldehyde led to a revision in the structure of the product previously assigned, providing insights into the synthesis process of related compounds (Srikrishna, Sridharan, & Prasad, 2010).

Crystallographic and Molecular Structure

- Crystal Structure Analysis : Detailed crystallographic studies of related compounds have been conducted to understand their molecular geometry and interactions, which are crucial for designing substances with specific properties (Butcher, Bakare, & John, 2006).

Synthesis of Related Compounds

Multistep Synthesis : Innovative approaches in synthesizing complex molecules related to this compound have been explored, including multistep reactions that achieve high regiocontrol and yield, potentially leading to new pharmaceuticals and materials (Bagley et al., 2005).

Catalytic Oxidative Cyclization : Studies on catalytic oxidative cyclization-alkoxycarbonylation have resulted in various heterocyclic derivatives, demonstrating the compound's relevance in synthesizing pharmacologically significant structures (Bacchi et al., 2005).

Antimicrobial Activity

- New Pyridine Derivatives : Synthesis and evaluation of new pyridine derivatives related to this compound have shown variable antimicrobial activity, underlining the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antidepressant Discovery

- 5-HT3 Receptor Antagonists : A novel series of compounds related to the chemical were designed as 5-HT3 receptor antagonists, displaying promising anti-depressant-like activity, suggesting potential applications in mental health treatment (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-9-14(10(2)23-18-9)15(20)19-5-4-11(8-19)22-13-7-16-6-12(17-13)21-3/h6-7,11H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVMJFBSSQNXMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2999263.png)

![Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate](/img/structure/B2999266.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2999268.png)

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2999274.png)

![3-(1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2999276.png)

![3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2999278.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2999280.png)